molecular formula C15H13NO2 B352957 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one CAS No. 609335-15-1

3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B352957
M. Wt: 239.27g/mol
InChI Key: RWEIHCNUVWZMOR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It would include information on what types of reactions the compound undergoes, the conditions required for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical properties, such as its acidity or basicity.


Scientific Research Applications

  • Synthesis and Structural Analysis : The compound was synthesized and analyzed for its molecular structure, which includes a 1,2,4-triazole ring and two benzene rings. These molecules are linked by intermolecular hydrogen bonds and pi-pi stacking interactions (Yilmaz et al., 2005).

  • Reactive Properties and Biological Evaluation : A study focused on the synthesis, spectroscopic characterization, reactivity study, and evaluation of antioxidant and α-glucosidase inhibitory activities of compounds related to 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one (Pillai et al., 2019).

  • In Vitro Antioxidant Activity : Research into new derivatives of this compound showed potential in vitro antioxidant activities, including free radical scavenging and metal chelating activity (Yüksek et al., 2015).

  • Antimicrobial Activities : Some derivatives of this compound have been synthesized and tested for antimicrobial activities, showing good or moderate activities against certain microorganisms (Bektaş et al., 2007).

  • Quantum Chemical Calculations and Antioxidant Activity : The compound was studied for its synthesis, spectroscopic investigations, and antioxidant activity, along with quantum chemical computations to understand its molecular structure and properties (Gökce et al., 2014).

  • Antispermatogenic Agents : Derivatives of this compound were studied for their effects on testicular weight and inhibition of spermatogenesis, showing potent antispermatogenic activity (Corsi & Palazzo, 1976).

  • Spectroscopic and Quantum Chemical Calculations : The compound was analyzed for its molecular and electronic properties, including spectroscopic analysis and quantum chemical calculations (Medetalibeyoğlu et al., 2018).

  • Hartree–Fock Calculations : A study on the molecular structure, vibrational frequencies, and infrared intensities of a molecule similar to 3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one was conducted using HF and DFT methods (Taşal et al., 2009).

Safety And Hazards

This would involve studying the compound’s toxicity and any risks associated with its use. It would include information on the compound’s health hazards, environmental hazards, and physical hazards.


Future Directions

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I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11-6-8-12(9-7-11)10-16-13-4-2-3-5-14(13)18-15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEIHCNUVWZMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322217
Record name 3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809290
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-methylbenzyl)-1,3-benzoxazol-2(3H)-one

CAS RN

609335-15-1
Record name 3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NI Siddiqui, MA Versiani, K Jawaid… - Medicinal …, 2017 - ingentaconnect.com
Background: Pathogenic microbial diseases are now the key virulence in our daily life. Significant research has been carried out in order to trigger the bacterial infections. Amongst the …
Number of citations: 2 www.ingentaconnect.com

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